![molecular formula C15H23N3 B11865962 1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)- CAS No. 646056-75-9](/img/structure/B11865962.png)
1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[55]UNDECANE is a spirocyclic compound characterized by a unique structural framework that includes a spiro[55]undecane core with a pyridine ring and diazaspiro moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach is the olefin metathesis reaction using Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is favored due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .
Analyse Des Réactions Chimiques
Types of Reactions: 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the diazaspiro moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Applications De Recherche Scientifique
1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its antibacterial and antituberculosis activities.
Industry: Utilized in the development of new materials with unique structural properties.
Mécanisme D'action
The mechanism by which 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE exerts its effects involves interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the accumulation of toxic intermediates, ultimately resulting in bacterial cell death.
Comparaison Avec Des Composés Similaires
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic scaffold but with different heteroatoms.
3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane: Another spirocyclic compound with a different substitution pattern.
Uniqueness: 1-METHYL-8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE is unique due to its specific combination of a pyridine ring and diazaspiro moiety, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein sets it apart from other spirocyclic compounds .
Propriétés
Numéro CAS |
646056-75-9 |
|---|---|
Formule moléculaire |
C15H23N3 |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
1-methyl-8-pyridin-3-yl-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H23N3/c1-17-10-3-2-7-15(17)8-5-11-18(13-15)14-6-4-9-16-12-14/h4,6,9,12H,2-3,5,7-8,10-11,13H2,1H3 |
Clé InChI |
KBESLBWBCFZSJQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC12CCCN(C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


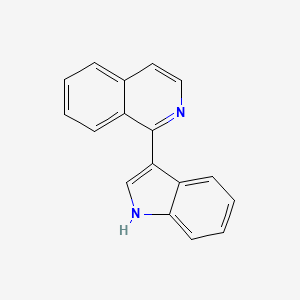
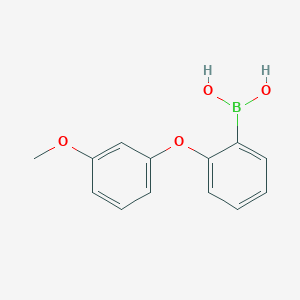
![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)

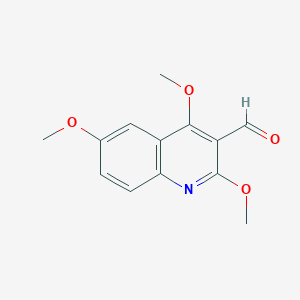
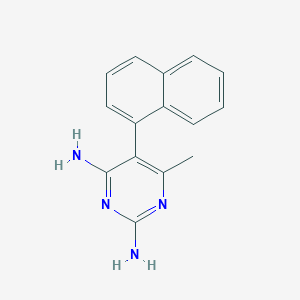
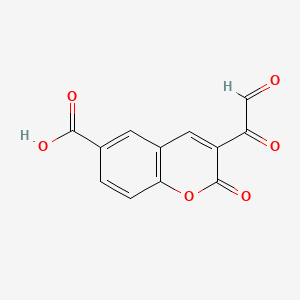



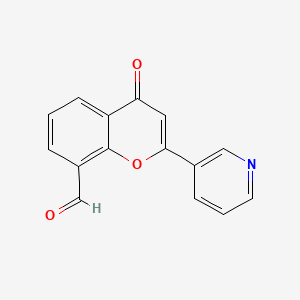
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)


